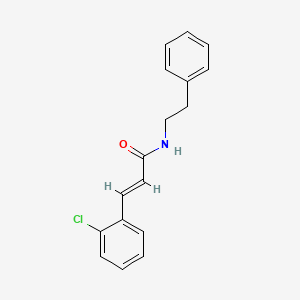

3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is crucial in determining their chemical behavior and properties. For example, the crystallographic analysis of a related compound, (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, highlights the presence of two phenyl rings and an acrylic unit, with variations in molecular conformation within the crystal structure influencing hydrogen-bond motifs (Rajnikant et al., 2012). Such analysis is fundamental in understanding the spatial arrangement and potential reactivity of 3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide.

Scientific Research Applications

Polymerization and Material Science

Research in the field of polymerization and material science often explores the synthesis and characterization of acrylamide derivatives due to their wide range of applications. For instance, the development of hydrophobically modified sulfobetaine copolymers, which include acrylamide components, demonstrates the versatility of acrylamide derivatives in creating materials with unique properties such as antifouling and hemocompatibility. These materials are promising for various applications, including biomedical devices and environmental sensors, due to their stimulus-responsive behavior (Woodfield et al., 2014).

Environmental Applications

In environmental science, acrylamide derivatives are utilized in the treatment of water and wastewater. The development of microreactors using Pd nanoparticles immobilized on polyacrylamide-based microspheres for the catalytic hydrodechlorination of chlorophenols highlights the potential of acrylamide derivatives in environmental remediation. This innovative approach offers an efficient method for the detoxification of chlorinated compounds in water, contributing to safer and cleaner water sources (Lan et al., 2010).

Biochemical Applications

Acrylamide derivatives also play a significant role in biochemical research. The use of acrylamide in quenching studies of protein fluorescence provides insights into protein structure and dynamics. This method allows researchers to investigate the exposure and conformational changes of tryptophanyl residues in proteins, contributing to a deeper understanding of protein function and interaction (Eftink & Ghiron, 1976).

Analytical Chemistry

In analytical chemistry, acrylamide derivatives are utilized in developing sensitive and selective sensors for various applications. For example, the synthesis of water-soluble fluorescein-bearing polymers incorporating acrylamide units for Fe3+ ion sensing in aqueous solutions demonstrates the potential of acrylamide derivatives in creating effective chemical sensors. These sensors can be applied in environmental monitoring, medical diagnostics, and industrial process control, highlighting the broad applicability of acrylamide derivatives in analytical chemistry (Wang et al., 2008).

Safety and Hazards

As with any chemical compound, handling “3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide” would require appropriate safety measures. Without specific data, it’s hard to comment on its toxicity, flammability, or environmental impact. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemical substances .

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-16-9-5-4-8-15(16)10-11-17(20)19-13-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEYZMDJWQLPCX-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)

![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)

![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)